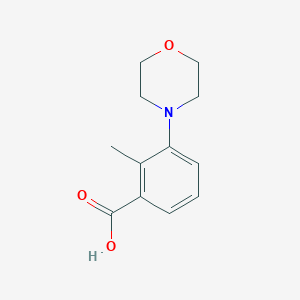

2-Methyl-3-morpholinobenzoic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-morpholin-4-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-9-10(12(14)15)3-2-4-11(9)13-5-7-16-8-6-13/h2-4H,5-8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYRWDAQJCORHSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N2CCOCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401284671 | |

| Record name | 2-Methyl-3-(4-morpholinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401284671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886501-40-2 | |

| Record name | 2-Methyl-3-(4-morpholinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886501-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-(4-morpholinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401284671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-3-morpholinobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-3-morpholinobenzoic Acid, a compound of interest in medicinal chemistry and drug discovery. The document elucidates its chemical identity, potential synthetic pathways, proposed analytical methodologies for characterization and quantification, and explores its prospective applications in the pharmaceutical sciences. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, analysis, and evaluation of novel small molecules incorporating the morpholine scaffold.

Introduction: The Significance of the Morpholine Moiety in Drug Design

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles.[1][2] Its presence can improve aqueous solubility, modulate lipophilicity, and introduce favorable metabolic properties.[2] The morpholine nitrogen can act as a hydrogen bond acceptor, facilitating interactions with biological targets.[3][4] Furthermore, the chair-like conformation of the morpholine ring can provide a rigid framework for the precise orientation of other functional groups.[5] The strategic placement of a morpholine group on a benzoic acid scaffold, as seen in this compound, presents an intriguing template for the development of novel therapeutic agents across various disease areas, including oncology, inflammation, and infectious diseases.[3][6][7]

Chemical Identity and Physicochemical Properties

-

IUPAC Name: 2-Methyl-3-(morpholin-4-yl)benzoic acid

-

CAS Number: 886501-40-2

-

Molecular Formula: C₁₂H₁₅NO₃

-

Molecular Weight: 221.26 g/mol

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale/Method |

| pKa (acidic) | ~4-5 | The carboxylic acid moiety is the primary acidic functional group. |

| pKa (basic) | ~5 | The morpholine nitrogen is weakly basic.[8] |

| LogP | ~1.5-2.5 | Calculated based on structural fragments. The morpholine group generally decreases lipophilicity compared to an alkylamino substituent. |

| Aqueous Solubility | Moderate | The presence of both a polar carboxylic acid and a morpholine ring is expected to confer moderate aqueous solubility. |

| Hydrogen Bond Donors | 1 (from carboxylic acid) | |

| Hydrogen Bond Acceptors | 4 (2 from carboxylic acid, 2 from morpholine) |

Proposed Synthetic Pathways

Route 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9][10][11] This method is highly versatile and tolerates a wide range of functional groups, making it a suitable choice for the synthesis of the target compound.[12]

Workflow Diagram: Buchwald-Hartwig Amination

Caption: Proposed Buchwald-Hartwig amination workflow.

Experimental Protocol:

-

Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-2-methylbenzoic acid (1.0 eq), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01-0.05 eq), and a suitable phosphine ligand like XPhos (0.02-0.10 eq).

-

Addition of Reagents: Add morpholine (1.2-1.5 eq) and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.5-2.0 eq).

-

Solvent and Reaction: Add a dry, aprotic solvent like toluene and heat the reaction mixture to 80-110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Route 2: Nucleophilic Aromatic Substitution (SₙAr)

Nucleophilic aromatic substitution is a viable alternative, particularly if the starting material is activated with a suitable leaving group and electron-withdrawing groups.[13][14][15]

Workflow Diagram: Nucleophilic Aromatic Substitution

Caption: Proposed SₙAr workflow.

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, dissolve 3-fluoro-2-methylbenzoic acid (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

-

Addition of Reagents: Add an excess of morpholine (2.0-3.0 eq) and a base like potassium carbonate (K₂CO₃, 2.0-3.0 eq).

-

Reaction: Heat the mixture to 100-150 °C and monitor the reaction by TLC or LC-MS.

-

Work-up: After completion, cool the reaction mixture and pour it into water. Acidify the aqueous solution with a suitable acid (e.g., 1M HCl) to precipitate the product.

-

Purification: The crude product can be collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Analytical Characterization and Quality Control

Robust analytical methods are crucial for confirming the identity and purity of the synthesized this compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the methylene protons of the morpholine ring.[16][17][18] The aromatic protons will likely appear as multiplets in the downfield region (δ 7.0-8.0 ppm). The methyl protons should present as a singlet around δ 2.0-2.5 ppm. The morpholine protons will typically be observed as two multiplets in the range of δ 3.0-4.0 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (δ > 10 ppm).

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments.[17] Key signals will include the carbonyl carbon of the carboxylic acid (δ ~165-175 ppm), the aromatic carbons (δ ~110-150 ppm), the methyl carbon (δ ~15-25 ppm), and the two distinct carbons of the morpholine ring (δ ~45-55 ppm and ~65-75 ppm).

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The mass spectrum will show the protonated molecular ion [M+H]⁺.[8][19] Fragmentation patterns may involve the loss of the morpholine ring or the carboxylic acid group.[19][20]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), and C-N and C-O stretches associated with the morpholine ring.[16]

Chromatographic Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is the standard for assessing the purity of aromatic acids.[21][22]

Table 2: Proposed HPLC-UV Method Parameters

| Parameter | Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for reversed-phase separation of small organic molecules. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Provides good peak shape for acidic analytes and sufficient eluotropic strength. |

| Gradient | A suitable gradient from high aqueous to high organic | To ensure elution of the analyte and any potential impurities with good resolution. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

| Detection Wavelength | 254 nm or determined by UV scan | Aromatic compounds typically have strong absorbance at 254 nm. |

| Injection Volume | 10 µL | Standard injection volume. |

Potential Applications in Drug Discovery and Development

The unique structural features of this compound suggest its potential as a valuable building block in the design of novel therapeutic agents.

Scaffold for Bioactive Molecules

The morpholine-substituted benzoic acid core can serve as a versatile scaffold for the synthesis of libraries of compounds for high-throughput screening. The carboxylic acid functionality can be readily converted to amides, esters, or other functional groups to explore structure-activity relationships (SAR).[1][4]

Kinase Inhibitors

The morpholine moiety is a common feature in many kinase inhibitors, where it often occupies the solvent-exposed region of the ATP-binding pocket and can improve pharmacokinetic properties.[2] The this compound scaffold could be elaborated to target various kinases implicated in cancer and inflammatory diseases.

CNS-Active Agents

The physicochemical properties of morpholine, including its ability to modulate lipophilicity and its reduced basicity, make it an attractive component for CNS drug candidates, as it can potentially improve blood-brain barrier penetration.[5]

Logical Relationship Diagram: From Scaffold to Drug Candidate

Caption: Drug discovery workflow utilizing the title compound.

Conclusion

This compound represents a promising chemical entity for researchers in the field of drug discovery. This guide has outlined its fundamental chemical properties, proposed robust synthetic and analytical methodologies, and discussed its potential applications. The strategic combination of a benzoic acid, a methyl group, and a morpholine ring provides a rich platform for the generation of novel, biologically active molecules. Further investigation into the synthesis and pharmacological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

- New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. (2024-05-12). [Link]

- (a) Mass spectra of morpholine cation and fragment ions which are...

- Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC - NIH. (n.d.). [Link]

- Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. (2023-12-25). [Link]

- New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS Unibas. (n.d.). [Link]

- PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. ijprems. (n.d.). [Link]

- Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. (n.d.). [Link]

- A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. (n.d.). [Link]

- Buchwald–Hartwig amin

- A review on pharmacological profile of Morpholine derivatives.

- Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023-06-30). [Link]

- Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2).

- HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. (n.d.). [Link]

- Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel

- Supplementary Information. The Royal Society of Chemistry. (n.d.). [Link]

- Synthesis method of morpholine benzoate compound.

- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. (n.d.). [Link]

- Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC - NIH. (n.d.). [Link]

- Fast Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) by HPLC-UV. Restek. (n.d.). [Link]

- Optimization of the model Buchwald-Hartwig reaction of morpholine and...

- HPLC Detector Options for the Determination of Polynuclear Arom

- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str

- Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). [Link]

- Moving towards fast characterization of polymorphic drugs by solid-state NMR spectroscopy. PubMed. (2018-01-30). [Link]

- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str

- Aromatic Substitution. Vapourtec Flow Chemistry. (n.d.). [Link]

- Analysis of Polycyclic Aromatic Hydrocarbons in Soil with Agilent Bond Elut HPLC-FLD. (n.d.). [Link]

- Separation of PAH Compounds using UV and Fluorescence Detection. HPLC. (n.d.). [Link]

- Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. (n.d.). [Link]

- Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. PMC - PubMed Central. (n.d.). [Link]

- SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry. (n.d.). [Link]

- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. (n.d.). [Link]

- Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. (n.d.). [Link]

- Synthesis and Characterization of Some New Morpholine Derivatives.

- Characterization and identification of three compounds by ¹H NMR spectra.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijprems.com [ijprems.com]

- 7. researchgate.net [researchgate.net]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 13. researchgate.net [researchgate.net]

- 14. vapourtec.com [vapourtec.com]

- 15. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. rsc.org [rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. preprints.org [preprints.org]

- 20. researchgate.net [researchgate.net]

- 21. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]

- 22. ingenieria-analitica.com [ingenieria-analitica.com]

An In-depth Technical Guide to 2-Methyl-3-morpholinobenzoic Acid: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The intricate tapestry of medicinal chemistry is woven with molecular scaffolds that serve as foundational blueprints for novel therapeutic agents. Among these, substituted benzoic acids hold a place of prominence due to their versatile chemical handles and their prevalence in a myriad of biologically active compounds. This technical guide delves into the specifics of 2-Methyl-3-morpholinobenzoic Acid, a molecule of growing interest at the intersection of academic research and pharmaceutical development. As a Senior Application Scientist, the aim of this document is to provide not just a recitation of facts, but a cohesive narrative that elucidates the rationale behind synthetic pathways and analytical methodologies. We will explore the synthesis, structural characterization, and potential applications of this compound, with a focus on providing a robust framework for researchers in the field. Every protocol and piece of data is presented with the intent of ensuring scientific integrity and empowering further investigation.

Molecular Overview and Significance

This compound, with the Chemical Abstracts Service (CAS) registry number 886501-40-2, is a substituted aromatic carboxylic acid.[1] Its structure is characterized by a benzoic acid core, a methyl group at the 2-position, and a morpholine ring attached at the 3-position. The strategic placement of these functional groups imparts a unique three-dimensional conformation and electronic distribution, making it an intriguing candidate for drug discovery and materials science.

The morpholine moiety is a privileged scaffold in medicinal chemistry, known to enhance aqueous solubility, improve pharmacokinetic profiles, and provide a key interaction point with biological targets. Its incorporation into the benzoic acid framework at the meta-position to the carboxyl group, flanked by a methyl group, suggests a molecule designed with specific spatial and electronic properties in mind.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 886501-40-2 | [1] |

| Molecular Formula | C₁₂H₁₅NO₃ | [1] |

| Molecular Weight | 221.26 g/mol | [1] |

| Appearance | Expected to be a solid | General Knowledge |

| Solubility | Expected to have moderate aqueous solubility | General Knowledge |

Retrosynthetic Analysis and Proposed Synthesis

Caption: Retrosynthetic analysis of this compound.

Step 1: Reduction of 2-Methyl-3-nitrobenzoic Acid to 3-Amino-2-methylbenzoic Acid

The initial step involves the reduction of the nitro group of 2-Methyl-3-nitrobenzoic acid to an amine. This transformation is a standard and high-yielding reaction in organic synthesis.

Protocol:

-

Dissolution: Dissolve 2-Methyl-3-nitrobenzoic acid (1.0 eq) in a suitable solvent such as ethyl acetate or methanol in a round-bottom flask.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Hydrogenation: Subject the reaction mixture to a hydrogen atmosphere (using a hydrogen-filled balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield 3-Amino-2-methylbenzoic acid, which can often be used in the next step without further purification.

Causality of Experimental Choices:

-

Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the hydrogenation of nitro groups due to its high activity and ease of handling.

-

Solvent: Ethyl acetate and methanol are excellent solvents for this reaction as they dissolve the starting material and are compatible with the hydrogenation conditions.

-

Hydrogen Source: A hydrogen balloon provides a simple and effective way to maintain a hydrogen atmosphere for the reaction to proceed to completion.

Step 2: Synthesis of this compound

The final step involves the formation of the C-N bond between the 3-amino-2-methylbenzoic acid and the morpholine ring. Two primary methods can be considered for this transformation: a classical nucleophilic aromatic substitution (S_NAr) if a suitable leaving group is present on a precursor, or a more modern palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. Given the starting material from the previous step, a direct coupling is more efficient.

Proposed Protocol (via Buchwald-Hartwig Amination):

-

Reactant Preparation: In an oven-dried Schlenk flask, combine 3-bromo-2-methylbenzoic acid (as an alternative starting point for this step) (1.0 eq), morpholine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%).

-

Solvent and Base Addition: Add a dry, aprotic solvent such as toluene or dioxane, followed by a strong, non-nucleophilic base (e.g., sodium tert-butoxide or cesium carbonate, 2.0 eq).

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 110 °C.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: After completion, cool the reaction mixture, dilute with a suitable organic solvent, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

Causality of Experimental Choices:

-

Catalyst and Ligand: The choice of the palladium precursor and the phosphine ligand is crucial for the efficiency of the Buchwald-Hartwig amination. Bulky, electron-rich ligands like Xantphos are often effective for coupling with sterically hindered substrates.

-

Base: A strong base is required to deprotonate the amine and facilitate the catalytic cycle.

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, necessitating the use of an inert atmosphere to prevent its deactivation.

Caption: Proposed synthetic workflow for this compound.

Structural Characterization and Spectroscopic Analysis

Unequivocal structural elucidation is the cornerstone of chemical research. A combination of spectroscopic techniques should be employed to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the protons of the morpholine ring. The aromatic protons should appear as multiplets in the downfield region (typically 7-8 ppm). The methyl protons will likely be a singlet around 2.2-2.5 ppm. The morpholine protons will present as two multiplets, corresponding to the methylene groups adjacent to the nitrogen and oxygen atoms, respectively.

-

¹³C NMR: The carbon NMR spectrum will corroborate the structure by showing the expected number of carbon signals. Key signals would include the carboxylic acid carbon (around 170 ppm), the aromatic carbons (110-150 ppm), the morpholine carbons (around 50 and 67 ppm), and the methyl carbon (around 15-20 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

-

A broad O-H stretch from the carboxylic acid group (2500-3300 cm⁻¹).

-

A strong C=O stretch from the carboxylic acid (1680-1710 cm⁻¹).

-

C-H stretches from the aromatic and aliphatic portions (2850-3100 cm⁻¹).

-

C-N and C-O stretches from the morpholine ring (1000-1300 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition. The fragmentation pattern can also offer structural insights. The molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be expected at m/z 221 or 222, respectively.

Potential Applications in Drug Discovery

Derivatives of morpholinobenzoic acid have shown promise in various therapeutic areas. Notably, compounds with a similar scaffold have been investigated as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer cell signaling. The structural features of this compound make it a valuable probe for structure-activity relationship (SAR) studies in this area. The morpholine group can act as a hydrogen bond acceptor, while the methyl and carboxylic acid groups can be modified to fine-tune potency, selectivity, and pharmacokinetic properties.

Conclusion

This technical guide provides a comprehensive overview of this compound, from its rational synthesis to its structural characterization and potential applications. The proposed synthetic route offers a logical and experimentally sound approach for its preparation, and the detailed discussion of analytical techniques provides a roadmap for its unambiguous identification. As the landscape of drug discovery continues to evolve, a deep understanding of such versatile molecular scaffolds is indispensable. It is our hope that this guide will serve as a valuable resource for researchers and scientists, fostering further innovation and discovery in the field.

References

Sources

An In-Depth Technical Guide to 2-Methyl-3-morpholinobenzoic Acid: A Privileged Scaffold in Drug Discovery

This technical guide provides a comprehensive overview of 2-Methyl-3-morpholinobenzoic Acid, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core physicochemical properties, outline a robust synthetic pathway, and explore the extensive biological activities associated with its core scaffold, grounding our discussion in the principles of medicinal chemistry and established experimental evidence.

Introduction: The Strategic Importance of the Morpholine Moiety

In the landscape of medicinal chemistry, the morpholine ring is a "privileged scaffold." Its frequent incorporation into bioactive molecules is a testament to its ability to confer favorable pharmacological and pharmacokinetic properties. The morpholine moiety can enhance aqueous solubility, improve metabolic stability, and serve as a crucial hydrogen bond acceptor, thereby modulating a molecule's interaction with biological targets.[1][2]

The subject of this guide, this compound, combines this valuable heterocycle with a benzoic acid framework. The addition of a methyl group is a common and effective strategy in drug design to modulate physicochemical properties, pharmacodynamics, and pharmacokinetics through steric and electronic effects.[3] This strategic combination of functional groups positions this compound and its derivatives as promising candidates for therapeutic development, particularly in oncology.

Physicochemical Properties and Core Data

This compound is a substituted aromatic carboxylic acid. Its fundamental properties are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Source |

| Molecular Weight | 221.26 g/mol | |

| Molecular Formula | C₁₂H₁₅NO₃ | |

| CAS Number | 886501-40-2 | |

| Canonical SMILES | CC1=C(C=CC=C1C(=O)O)N2CCOCC2 | - |

| Hazard Statement | Irritant |

Proposed Synthesis and Experimental Protocol

Proposed Synthetic Pathway

The synthesis starts from a readily available precursor, 2-Methyl-3-nitrobenzoic acid, which undergoes reduction to form the corresponding amine. This intermediate is then subjected to a double alkylation with a suitable bis(2-haloethyl) ether under basic conditions to construct the morpholine ring.

Step-by-Step Experimental Protocol

Materials: 2-Methyl-3-nitrobenzoic acid, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Concentrated HCl, Sodium hydroxide (NaOH), Bis(2-chloroethyl) ether, Potassium carbonate (K₂CO₃), Dimethylformamide (DMF), Ethyl acetate, Brine.

Step 1: Reduction of 2-Methyl-3-nitrobenzoic acid to 2-Methyl-3-aminobenzoic acid

-

To a stirred solution of 2-Methyl-3-nitrobenzoic acid (1.0 eq) in ethanol, add Tin(II) chloride dihydrate (4.0-5.0 eq).

-

Heat the mixture to reflux (approximately 78°C) and stir for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Basify the mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is ~8-9. This will precipitate tin salts.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-Methyl-3-aminobenzoic acid. This intermediate can often be used in the next step without further purification.

Step 2: Synthesis of this compound

-

In a round-bottom flask, dissolve the crude 2-Methyl-3-aminobenzoic acid (1.0 eq) in anhydrous DMF.

-

Add potassium carbonate (3.0 eq) and Bis(2-chloroethyl) ether (1.2 eq) to the mixture.

-

Heat the reaction mixture to 100-120°C and stir for 12-18 hours. Monitor the reaction by TLC.

-

Upon completion, cool the mixture to room temperature and pour it into cold water.

-

Acidify the solution with dilute HCl to a pH of ~4-5 to precipitate the product.

-

Collect the solid precipitate by vacuum filtration.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Biological Activity and Therapeutic Potential

The therapeutic relevance of this compound is best understood by examining the biological activities of the broader "2-morpholinobenzoic acid" scaffold. Extensive research has identified this class of compounds as potent inhibitors of Phosphatidylcholine-specific Phospholipase C (PC-PLC).[6]

Mechanism of Action: Inhibition of PC-PLC

PC-PLC is an enzyme implicated in the proliferation and survival of various cancer cell lines. It catalyzes the hydrolysis of phosphatidylcholine, a major component of cell membranes, to produce phosphocholine and diacylglycerol (DAG). These products are key second messengers in cellular signaling pathways that drive cell growth and division.

By inhibiting PC-PLC, 2-morpholinobenzoic acid derivatives disrupt these pro-proliferative signaling cascades, leading to a reduction in cancer cell growth. The morpholine nitrogen is believed to be essential for this inhibitory activity.[6]

Structure-Activity Relationship (SAR) Insights

Studies on derivatives of the 2-morpholinobenzoic acid scaffold have revealed key structural features that govern its anti-proliferative efficacy:

-

The Morpholine Ring: The nitrogen atom within the morpholine ring is considered critical for inhibitory activity against PC-PLC. Replacing the morpholine with a tetrahydropyran ring leads to a significant loss of potency.[6]

-

The Carboxylic Acid Group: The presence of a carboxylic acid at the 1-position of the benzoic acid ring is a strong contributor to inhibitory activity. Esterification of this group can modulate activity, suggesting its role in target binding.[6]

-

Substitution Patterns: The relative positions of the morpholine and other substituents on the aromatic ring significantly impact efficacy. For instance, a 2,5-substitution pattern has shown different inhibitory profiles compared to a 2,4-pattern, highlighting the importance of substituent orientation for optimal target engagement.[6]

Safety and Handling

As an irritant, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

Conclusion and Future Directions

This compound is a molecule of considerable interest, built upon a scaffold with demonstrated anti-proliferative activity. Its molecular weight of 221.26 g/mol and its structural features make it a valuable tool for researchers in oncology and medicinal chemistry. The proposed synthetic route offers a practical method for its preparation, enabling further investigation into its specific biological profile.

Future research should focus on the empirical validation of this compound's inhibitory activity against PC-PLC and its efficacy in various cancer cell lines. Further derivatization, guided by the established SAR, could lead to the development of even more potent and selective therapeutic agents. The microsomal stability and overall pharmacokinetic profile of this specific compound also warrant detailed investigation to assess its potential as a viable drug candidate.

References

- Abdal-Aziz, A. S. A., et al. (2021). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Medicinal Chemistry.

- Lian, J., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208.

- Google Patents. (2017). CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate.

- Google Patents. (2018). CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3.

- Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules, 25(4), 930.

- Heiran, R., et al. (2021). Biological activities of morpholine derivatives and molecular targets involved. Mini-Reviews in Medicinal Chemistry, 21(1), 25-41.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate - Google Patents [patents.google.com]

- 5. CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3 - Google Patents [patents.google.com]

- 6. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Physicochemical Properties of 2-Methyl-3-morpholinobenzoic Acid

Introduction

In the landscape of modern drug discovery and materials science, a thorough understanding of a molecule's physicochemical properties is the bedrock upon which successful development is built. These fundamental characteristics govern a compound's behavior from synthesis and formulation through to its interaction with biological systems. This guide provides a comprehensive technical overview of 2-Methyl-3-morpholinobenzoic Acid, a molecule of interest for its potential applications in medicinal chemistry.

While extensive peer-reviewed data on this specific compound is not abundant, its structure—a trifecta of a benzoic acid moiety, a morpholine ring, and a methyl group—provides a rich basis for predictive analysis and targeted experimental characterization. This document serves not only as a repository of known information but, more critically, as a strategic guide for researchers and drug development professionals on how to approach the physicochemical characterization of this and structurally related novel chemical entities. We will delve into the causality behind experimental choices, providing field-proven insights to empower your research and development endeavors.

Molecular Identity and Structural Attributes

A precise understanding of a molecule's structure is the starting point for all physicochemical analysis.

Chemical Structure:

Caption: Workflow for core physicochemical property determination.

Data Summary and Interpretation

The interplay between these core properties is critical for predicting a compound's behavior.

Summary of Physicochemical Properties:

| Parameter | Predicted Value Range | Experimental Method |

| pKa (acidic) | 3.5 - 4.5 | Potentiometric Titration |

| pKa (basic) | 4.5 - 5.5 | Potentiometric Titration |

| LogP | 1.5 - 2.5 | Shake-Flask (on neutral form) |

| LogD at pH 7.4 | < 2.0 | Shake-Flask |

| Aqueous Solubility | pH-dependent | Thermodynamic Shake-Flask |

Integrated Interpretation:

The presence of both acidic and basic centers makes this compound a zwitterion. This has profound implications:

-

Solubility-pH Profile: The compound's solubility will follow a "U-shaped" curve, with minimum solubility at its isoelectric point and increasing solubility at lower and higher pH values. This is a critical consideration for oral drug formulation, as the compound will encounter a wide range of pH environments in the gastrointestinal tract.

-

Absorption and Permeability: According to the pH-partition hypothesis, only the neutral form of a drug can passively diffuse across cell membranes. Since this compound will be largely ionized at physiological pH, its passive permeability may be limited. However, the LogD value provides a more realistic measure of its overall distribution tendency. A LogD at pH 7.4 of less than 2.0 suggests a good balance between aqueous solubility and lipophilicity, which is often favorable for drug candidates. [1]

Caption: Interrelation of key physicochemical properties.

Conclusion

This compound presents a classic case study for the physicochemical characterization of a novel, ionizable drug-like molecule. While its specific experimental data is not widely published, a deep understanding of its structural components allows for robust predictions and, more importantly, the design of a definitive experimental strategy. By employing authoritative methods such as potentiometric titration and the shake-flask technique for pKa, LogD, and solubility determination, researchers can generate the high-quality, reliable data essential for making informed decisions in the drug development pipeline. The principles and protocols outlined in this guide provide a validated framework for characterizing this and other novel chemical entities, ensuring a solid foundation for subsequent preclinical and clinical development.

References

- Matrix Scientific. 2-Methyl-3-morpholin-4-yl-benzoic acid. [URL: https://www.matrixscientific.com/2-methyl-3-morpholin-4-yl-benzoic-acid-886501-40-2.html]

- Protocols.io. LogP / LogD shake-flask method. [URL: https://www.protocols.io/view/logp-logd-shake-flask-method-e6nvw9k5zgk5/v1]

- Protocols.io. In-vitro Thermodynamic Solubility. [URL: https://www.protocols.io/view/in-vitro-thermodynamic-solubility-5qpvob9bbl4o/v1]

- Sigma-Aldrich. 2-METHYL-3-(4-MORPHOLINYL)BENZOIC ACID AldrichCPR. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/690558]

- ResearchGate. (PDF) LogP / LogD shake-flask method v1. [URL: https://www.researchgate.net/publication/344569527_LogP_LogD_shake-flask_method_v1]

- University of California, Irvine. Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. [URL: https://www.chem.uci.edu/~jsnowick/groupweb/files/Advanced_Lab_Manuals/4i_pKa_of_Acid.pdf]

- PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [URL: https://pubmed.ncbi.nlm.nih.gov/25968358/]

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). [URL: https://enamine.net/services/adme-t/phys-chem-properties/shake-flask-aqueous-solubility]

- JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [URL: https://www.jove.com/t/58580/a-new-straightforward-method-for-lipophilicity-logp-measurement]

- BioDuro. ADME Solubility Assay. [URL: https://www.bioduro-sundia.com/adme-solubility-assay/]

- ACS Publications. Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. [URL: https://pubs.acs.org/doi/10.1021/acs.analchem.3c02685]

- Royal Society of Chemistry. Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ay/d0ay01004a]

- American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [URL: https://www.americanpharmaceuticalreview.com/Featured-Articles/163013-Thermodynamic-vs-Kinetic-Solubility-Knowing-Which-is-Which/]

- Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [URL: https://www.sygnaturediscovery.com/dmpk/in-vitro-assays/aqueous-solubility]

- The University of East Anglia Repository. Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. [URL: https://ueaeprints.uea.ac.uk/id/eprint/93557/1/ACS.ANALCHEM.3C02685_proof_hi.pdf]

- MDPI. Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. [URL: https://www.mdpi.com/1420-3049/24/14/2541]

Sources

An In-Depth Technical Guide to the Solubility of 2-Methyl-3-morpholinobenzoic Acid in DMSO

Abstract

In the landscape of modern drug discovery and life sciences research, Dimethyl Sulfoxide (DMSO) stands as a near-universal solvent, prized for its remarkable ability to solubilize a diverse array of chemical entities. The accurate determination of a compound's solubility in DMSO is a foundational step, critical for the integrity of high-throughput screening, cell-based assays, and the overall reliability of experimental data. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of novel compounds, using 2-Methyl-3-morpholinobenzoic Acid as a representative model. We will delve into the physicochemical principles governing its solubility, provide a validated, step-by-step protocol for experimental determination, and discuss best practices for the preparation and handling of DMSO stock solutions to ensure reproducibility and prevent common pitfalls such as compound precipitation.

Introduction: The Central Role of DMSO in Preclinical Research

Dimethyl Sulfoxide (DMSO) is a polar aprotic solvent that has become indispensable in the laboratory.[1] Its capacity to dissolve both polar and nonpolar compounds makes it an exceptional vehicle for preparing concentrated stock solutions of test compounds for biological screening.[2] The success of these screens, however, hinges on the accurate knowledge of a compound's solubility limit. Exceeding this limit can lead to the formation of microscopic precipitates, resulting in inaccurate compound concentrations, inconsistent assay results, and a misinterpretation of structure-activity relationships (SAR).

This guide focuses on this compound, a compound featuring a blend of functional groups that present an interesting case study in solubility. While specific public data on its solubility is not available, this document serves as a proactive manual, equipping researchers with the foundational knowledge and practical protocols to determine this crucial parameter in-house.

Physicochemical Principles of Solubility

Understanding the interplay between the solute and the solvent at a molecular level is key to predicting and interpreting solubility.

The Solute: this compound

To appreciate its solubility characteristics, we must first analyze the structure of this compound. It is an amphipathic molecule, possessing both hydrophilic (polar) and lipophilic (nonpolar) regions.

-

Benzoic Acid Moiety : The carboxylic acid group (-COOH) is a potent hydrogen bond donor and acceptor. The aromatic phenyl ring, however, is hydrophobic.

-

Morpholino Group : This heterocyclic amine contains an oxygen and a nitrogen atom, both of which can act as hydrogen bond acceptors, contributing to the molecule's polarity.

-

Methyl Group : The methyl (-CH₃) substituent on the phenyl ring adds a small degree of nonpolar character.

The combination of a hydrogen-bond-donating acid group, multiple hydrogen-bond-accepting sites, and significant nonpolar surface area from the substituted benzene ring makes its solubility behavior complex.

The Solvent: Dimethyl Sulfoxide (DMSO)

DMSO, with the chemical formula (CH₃)₂SO, has unique properties that make it a superior solvent.[1]

-

Polar Aprotic Nature : DMSO has a large dipole moment, with a highly polar sulfoxide bond (S=O). The oxygen atom is an exceptionally strong hydrogen bond acceptor, while the absence of acidic protons means it does not act as a hydrogen bond donor.[1]

-

Amphiphilic Interactions : The two methyl groups provide a nonpolar aspect, allowing it to interact favorably with the nonpolar regions of solute molecules.

Solute-Solvent Interactions

The dissolution of this compound in DMSO is driven by a series of favorable intermolecular interactions. The primary and most significant interaction is the strong hydrogen bond formed between the acidic proton of the carboxylic acid group and the highly basic oxygen atom of the DMSO sulfoxide group.[3][4][5] Additional dipole-dipole and van der Waals forces contribute to the solvation of the entire molecule.

Caption: Key intermolecular forces driving solubility.

Experimental Determination of Maximum Solubility

The most reliable method for determining the solubility of a novel compound is through direct experimentation. The following protocol describes a robust method for measuring the maximum kinetic solubility in DMSO at room temperature.[6]

Detailed Experimental Protocol

Objective: To determine the maximum concentration (mg/mL and mM) of this compound that can be dissolved in anhydrous DMSO at a controlled temperature (e.g., 25°C).

Materials:

-

This compound (solid, high purity)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

2 mL microcentrifuge tubes

-

Vortex mixer and/or sonicator

-

Thermomixer or incubator set to 25°C

-

High-speed microcentrifuge

-

Calibrated micropipettes

-

Appropriate analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

-

Preparation of a Supersaturated Slurry:

-

Accurately weigh approximately 5-10 mg of the compound into a 2 mL microcentrifuge tube.

-

Add a small, precise volume of anhydrous DMSO (e.g., 200 µL) to the tube. This should create a slurry where not all the solid dissolves.

-

Vortex the mixture vigorously for 5-10 minutes. Sonication can be used to aid in breaking up aggregates.[6]

-

-

Equilibration:

-

Place the tube in a thermomixer or incubator set to 25°C.

-

Allow the slurry to equilibrate for at least 24 hours with gentle, continuous agitation. This step is critical to ensure the solution reaches thermodynamic equilibrium.[6]

-

-

Separation of Undissolved Solid:

-

After equilibration, centrifuge the tube at high speed (e.g., 14,000 rpm) for 15 minutes to pellet all undissolved solid material.[6]

-

-

Sample Collection and Dilution:

-

Carefully open the tube, ensuring not to disturb the pellet.

-

Withdraw a precise volume of the clear supernatant (e.g., 50 µL).

-

Dilute this supernatant with a suitable solvent (e.g., methanol or acetonitrile) to a concentration that falls within the linear range of your analytical method. A large dilution factor (e.g., 1:100 or 1:1000) will likely be necessary.

-

-

Quantification:

-

Calculation:

-

Determine the concentration of the diluted sample from the standard curve.

-

Back-calculate the original concentration in the undiluted DMSO supernatant using the dilution factor. This value represents the maximum solubility.

-

Formula: Solubility (mg/mL) = [Concentration from curve (mg/mL)] x [Dilution Factor]

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for solubility determination.

Data Presentation and Influencing Factors

The results of the solubility determination should be recorded systematically.

Quantitative Data Summary (Template)

| Parameter | Value |

| Compound ID | This compound |

| Molecular Weight | 237.26 g/mol |

| Solvent | Anhydrous DMSO |

| Temperature | 25 °C |

| Solubility (mg/mL) | [Experimental Value] |

| Solubility (mM) | [Calculated Value] |

| Date of Analysis | January 8, 2026 |

| Analyst | Gemini |

Factors Influencing Measured Solubility

-

Water Content : DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[9] The presence of water can significantly alter the solvation environment and may decrease the solubility of certain compounds. Always use anhydrous DMSO from a freshly opened or properly stored bottle.

-

Compound Form : The solid-state form of the compound (crystalline vs. amorphous) can impact solubility. Amorphous forms are generally more soluble but may be less stable, potentially crystallizing over time into a less soluble polymorph.

-

Temperature : Solubility is temperature-dependent. While this protocol specifies 25°C, solubility will likely increase with temperature. For consistency, a controlled temperature is essential.

-

Equilibration Time : Insufficient equilibration time can lead to an underestimation of the true thermodynamic solubility. A 24-hour period is a reliable standard for most small molecules.

Best Practices for DMSO Stock Solution Preparation and Storage

Once solubility is known, the preparation and storage of master stock solutions require careful handling to maintain compound integrity and prevent precipitation.

-

Preparation : Always prepare stock solutions at a concentration safely below the determined maximum solubility (e.g., 80-90% of the maximum) to avoid stability issues. Dissolve the accurately weighed compound in the required volume of anhydrous DMSO, using vortexing or sonication to ensure complete dissolution.[6]

-

Storage : Store DMSO stock solutions in tightly sealed glass vials to prevent moisture absorption and contamination.[10] For long-term storage, aliquoting into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and promote compound degradation or precipitation.[11] Store aliquots at -20°C or -80°C in a dry environment.[12]

-

Dilution into Aqueous Media : When diluting DMSO stocks into aqueous buffers for assays, add the DMSO stock to the buffer (not the other way around) while vortexing to facilitate rapid mixing. This minimizes localized high concentrations of the compound, which can cause it to "crash out" or precipitate.[6]

Conclusion

Determining the solubility of this compound, or any novel compound, in DMSO is not merely a procedural step but a cornerstone of reliable and reproducible research. By understanding the underlying physicochemical interactions and adhering to a validated experimental protocol, researchers can generate high-quality data, prepare stable stock solutions, and ultimately ensure the integrity of their drug discovery campaigns. This guide provides the necessary theoretical foundation and practical instruction to achieve these critical objectives with confidence.

References

- Das, A. (2021).

- Troganis, A., et al. (2019). Unscrambling micro-solvation of –COOH and –NH groups in neat dimethyl sulfoxide: insights from 1H-NMR spectroscopy and computational studies. Physical Chemistry Chemical Physics. [Link]

- Balakin, K. V., et al. (2008). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening.

- DeVore, N. D., et al. (2013). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. [Link]

- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]

- Anonymous. (2018). What is the best way of storing a DMSO in a research lab?. Quora. [Link]

- Anonymous. (2018). How to make a stock solution of a substance in DMSO. Quora. [Link]

- Wikipedia contributors. (2024). Dimethyl sulfoxide. Wikipedia. [Link]

- DMSO Store. (2024). Extend DMSO Shelf Life with Optimal Glass Storage Solutions. DMSO Store. [Link]

- Belarmino, M. K. D. L., et al. (2014). Hydrogen-bonded complexes between dimethyl sulfoxide and monoprotic acids: molecular properties and IR spectroscopy. Journal of Molecular Modeling. [Link]

- Opiyo, M. (2015). What is the best right way of storing DMSO in research lab?.

- Mu, R., et al. (2022). A quantum chemical study of the interaction of carboxylic acids with DMSO. Mongolian Journal of Chemistry. [Link]

- Ghavami, A., et al. (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. ACS Omega. [Link]

Sources

- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Unscrambling micro-solvation of –COOH and –NH groups in neat dimethyl sulfoxide: insights from 1H-NMR spectroscopy and computational studies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. Hydrogen-bonded complexes between dimethyl sulfoxide and monoprotic acids: molecular properties and IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. lifechemicals.com [lifechemicals.com]

- 8. asianpubs.org [asianpubs.org]

- 9. quora.com [quora.com]

- 10. dmsostore.com [dmsostore.com]

- 11. researchgate.net [researchgate.net]

- 12. DMSO stock preparation [protocols.io]

An In-Depth Technical Guide to the Aqueous Solubility of 2-Methyl-3-morpholinobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the aqueous solubility of 2-Methyl-3-morpholinobenzoic Acid, a molecule of interest in pharmaceutical research and development. In the absence of extensive empirical data in public literature, this document establishes a robust theoretical framework for understanding and predicting its solubility behavior. It combines computational estimations of key physicochemical parameters with detailed, field-proven experimental protocols for accurate solubility determination. This guide is designed to equip researchers with the necessary knowledge to not only understand the principles governing the solubility of this amphoteric compound but also to design and execute rigorous experiments to quantify it. The methodologies are presented with an emphasis on the causality behind experimental choices, ensuring a self-validating system for generating reliable data.

Introduction: The Critical Role of Solubility in Drug Development

Aqueous solubility is a cornerstone of drug development, profoundly influencing a molecule's bioavailability, manufacturability, and overall therapeutic potential. For a compound like this compound, which possesses both an acidic carboxylic acid group and a basic morpholine moiety, solubility is not a single value but a dynamic property highly dependent on pH. Understanding this relationship is paramount for formulating effective and stable dosage forms. This guide will delve into the theoretical underpinnings of its solubility and provide practical, step-by-step methodologies for its empirical determination.

Theoretical Framework: Predicting the Behavior of this compound in Aqueous Media

This compound is an amphoteric molecule, meaning it can act as both an acid and a base. This dual nature is central to its solubility profile.

Physicochemical Properties (Estimated)

Direct experimental data for this compound is scarce. Therefore, we begin with theoretically estimated values derived from its structure and comparison with analogous compounds. These estimations provide a crucial starting point for experimental design.

| Property | Estimated Value | Rationale & References |

| Molecular Formula | C₁₂H₁₅NO₃ | - |

| Molecular Weight | 221.26 g/mol | [1] |

| pKa₁ (Carboxylic Acid) | ~3.8 - 4.0 | The pKa of benzoic acid is ~4.2[2]. The ortho-methyl group is expected to have a steric effect that increases the acidity, thus lowering the pKa, similar to 2-methylbenzoic acid (pKa ≈ 3.91). |

| pKa₂ (Morpholinium ion) | ~8.3 - 8.5 | The pKa of the conjugate acid of morpholine is consistently reported in this range[1][3][4][5]. |

| logP (Octanol-Water Partition Coefficient) | 1.5 - 2.0 | Estimated using computational models (e.g., ALOGPS, Molinspiration) which predict lipophilicity based on molecular structure[6][7]. The value suggests moderate lipophilicity. |

| Isoelectric Point (pI) | ~6.1 | Calculated as (pKa₁ + pKa₂) / 2. This is the pH at which the molecule has a net zero charge. |

The Impact of pH on Solubility: A Zwitterionic Perspective

As an amphoteric compound, this compound can exist in several ionization states depending on the pH of the solution. This behavior is predictable through its estimated pKa values and is described by the Henderson-Hasselbalch equation[8][9][10][11][12].

-

At low pH (pH < pKa₁): Both the carboxylic acid and the morpholine group will be protonated, resulting in a net positive charge (cationic form). This form is expected to be relatively water-soluble.

-

At intermediate pH (pKa₁ < pH < pKa₂): The carboxylic acid will be deprotonated (carboxylate), and the morpholine will be protonated (morpholinium ion), resulting in a zwitterion with a net zero charge[13][14]. The solubility of a molecule is typically at its minimum at or near its isoelectric point (pI) due to the strong intermolecular electrostatic interactions in the solid state[15].

-

At high pH (pH > pKa₂): The carboxylic acid will be deprotonated, and the morpholine will be in its neutral form, resulting in a net negative charge (anionic form). This form is also expected to be relatively water-soluble.

This relationship dictates that the aqueous solubility of this compound will follow a "U-shaped" curve as a function of pH, with the lowest solubility around pH 6.1.

Experimental Determination of Aqueous Solubility

To move beyond theoretical estimations, rigorous experimental validation is necessary. The following protocols are based on internationally recognized standards and best practices.

Core Protocol: Shake-Flask Method (OECD Guideline 105)

The shake-flask method is the gold standard for determining the aqueous solubility of compounds and is detailed in the OECD Guideline for the Testing of Chemicals, No. 105[16][17][18][19][20].

Caption: Workflow for the Shake-Flask Solubility Determination Method.

-

Preparation: Add an amount of this compound to a flask that is in clear excess of its expected solubility. Record the exact weight.

-

Solvent Addition: Add a precise volume of the desired aqueous medium (e.g., purified water, or a specific pH buffer) to the flask.

-

Equilibration: Seal the flask to prevent solvent evaporation. Place the flask in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the suspension for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary experiment can determine the minimum time required.

-

Phase Separation: After agitation, allow the suspension to sit undisturbed at the same constant temperature for at least 24 hours to allow for the settling of undissolved solids. Subsequently, clarify the supernatant by centrifugation or filtration through a low-binding, inert filter (e.g., 0.22 µm PTFE syringe filter). This step is critical to ensure no solid particles are carried over into the analytical sample.

-

Quantification: Carefully take an aliquot of the clear, saturated solution. Dilute as necessary and determine the concentration of the dissolved compound using a validated analytical method, such as the HPLC-UV method described in section 3.3.

Determining the pH-Solubility Profile

To fully characterize the compound, the shake-flask method should be repeated using a series of buffers across a physiologically and pharmaceutically relevant pH range (e.g., pH 2 to 10).

-

Buffer Preparation: Prepare a series of buffers (e.g., phosphate, citrate) at different pH values.

-

Parallel Experiments: Execute the shake-flask protocol (Section 3.1) in parallel for each buffer.

-

Data Plotting: Plot the measured solubility (in mg/mL or µg/mL) on the y-axis against the corresponding buffer pH on the x-axis to generate the pH-solubility profile.

Analytical Quantification: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A robust HPLC-UV method is essential for accurately quantifying the dissolved concentration of this compound. Given its structure (a substituted benzoic acid), it will have a strong UV chromophore.

| Parameter | Recommended Setting | Rationale |

| Column | C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar to nonpolar compounds. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile or Methanol | The acidic mobile phase (pH ~2.7) will protonate the morpholine group and suppress the ionization of the carboxylic acid, leading to better peak shape and retention on a C18 column. |

| Elution | Isocratic or Gradient | Start with an isocratic method (e.g., 70% A, 30% B). A gradient may be required if impurities are present. |

| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

| Detection Wavelength | ~230 nm or 275 nm | Benzoic acid derivatives typically have strong absorbance in this region. The optimal wavelength should be determined by running a UV scan of a standard solution. |

| Injection Volume | 10 µL | Can be adjusted based on concentration and sensitivity needs. |

The chosen analytical method must be validated for linearity, accuracy, precision, and specificity according to standard guidelines (e.g., ICH Q2(R1)) to ensure the reliability of the solubility data.

Data Interpretation and Application

The experimentally determined pH-solubility profile is a powerful tool for drug development professionals.

-

Preformulation: The data guides the selection of appropriate formulation strategies. For example, if the intended oral dosage form is a solid, the low solubility at intestinal pH values must be addressed, perhaps through salt formation or the use of solubility-enhancing excipients.

-

Salt Screening: The profile helps in deciding whether to form a hydrochloride salt (to target dissolution in the stomach) or a sodium/potassium salt (to target dissolution in the intestine).

-

Biopharmaceutical Classification System (BCS): The solubility data, particularly at the pH of minimum solubility, is a key component in determining the BCS classification of the drug, which in turn informs regulatory requirements and biowaiver potential.

Caption: A conceptual diagram of the expected U-shaped pH-solubility profile.

Conclusion

References

- Matrix Scientific. 2-Methyl-3-morpholin-4-yl-benzoic acid. [URL: https://www.matrixscientific.com/2-methyl-3-morpholin-4-yl-benzoic-acid-886501-40-2.html]

- FILAB. Solubility testing in accordance with the OECD 105. [URL: https://www.filab.fr/en/oecd-105-solubility-test/]

- Ataman Kimya. MORPHOLINE. [URL: https://www.

- OECD. Test No. 105: Water Solubility. [URL: https://www.oecd-ilibrary.

- OECD. Test No. 105: Water Solubility. [URL: https://www.oecd.

- Virtual Computational Chemistry Laboratory. On-line Lipophilicity/Aqueous Solubility Calculation Software. [URL: http://www.vcclab.org/lab/alogps/]

- Journal of ADMET & DMPK. Application of the Henderson-Hasselbalch Equation to Solubility Determination. [URL: https://www.admet-dmpk.org/articles/2015-3-4-209.pdf]

- ChemicalBook. 110-91-8 CAS MSDS (Morpholine) Melting Point Boiling Point Density CAS Chemical Properties. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB9241419_EN.htm]

- Situ Biosciences. OECD 105 - Water Solubility. [URL: https://situbiosciences.

- Analytice. OECD 105 – Water Solubility Test at 20°C. [URL: https://www.analytice.

- ChemicalBook. Morpholine CAS#: 110-91-8. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9241419.htm]

- Ataman Kimya. MORPHOLINE (110-91-8). [URL: https://www.atamankimya.com/en/morpholine-110-91-8_u]

- American Journal of Health-System Pharmacy. Zwitterions and pH-dependent solubility. [URL: https://www.researchgate.net/publication/14582963_Zwitterions_and_pH-dependent_solubility]

- Microbe Notes. Henderson Hasselbalch Equation: Basics & Real-World Uses. [URL: https://microbenotes.

- Hugging Face. LogP Value Predictor. [URL: https://huggingface.co/spaces/oscarcont/logp-predictor]

- AAT Bioquest. Are zwitterions soluble in water?. [URL: https://www.aatbio.

- Wikipedia. Henderson–Hasselbalch equation. [URL: https://en.wikipedia.

- PubMed. RP-HPLC ANALYSIS OF ACIDIC AND BASIC DRUGS IN SYSTEMS WITH DIETHYLAMINE AS ELUENTS ADDITIVE. [URL: https://pubmed.ncbi.nlm.nih.gov/22040108/]

- Reddit. Is there any software (preferably free) to calculate the partition coefficient (LogP)?. [URL: https://www.reddit.com/r/labrats/comments/vu02ti/is_there_any_software_preferably_free_to/]

- CLAS. Table of Acids with Ka and pKa Values. [URL: https://www.chem.ucla.edu/~harding/IGOC/T/tableofacids.pdf]

- PubMed. Physicochemical Properties of Zwitterionic Drugs in Therapy. [URL: https://pubmed.ncbi.nlm.nih.gov/32635443/]

- Virtual logP On-line. [URL: https://silicos-it.be/apps/Tools/VirtualLogP/index.php]

- Molinspiration. logP - octanol-water partition coefficient calculation. [URL: https://www.

- Save My Exams. Henderson Hasselbalch Equation. [URL: https://www.savemyexams.

- BYJU'S. Henderson-Hasselbalch Equation. [URL: https://byjus.

- ResearchGate. ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP. [URL: https://www.researchgate.net/publication/325208573_ANALYTICAL_STUDY_OF_SOME_DRUGS_CONTAINING_AMINE_GROUP]

- Chemistry Stack Exchange. Effect of pH on positive and negative charges of a zwitterion. [URL: https://chemistry.stackexchange.

- Crystal Growth & Design. A Solubility Comparison of Neutral and Zwitterionic Polymorphs. [URL: https://pubs.acs.org/doi/10.1021/cg500735t]

- Thermo Fisher Scientific. Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals. [URL: https://assets.thermofisher.com/TFS-Assets/CMD/Technical-Notes/tn-137-ic-amines-pharmaceuticals-tn70808-en.pdf]

- National Institutes of Health. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10220301/]

Sources

- 1. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. atamankimya.com [atamankimya.com]

- 4. 110-91-8 CAS MSDS (Morpholine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Morpholine CAS#: 110-91-8 [m.chemicalbook.com]

- 6. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 7. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 8. researchgate.net [researchgate.net]

- 9. microbenotes.com [microbenotes.com]

- 10. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]

- 11. savemyexams.com [savemyexams.com]

- 12. byjus.com [byjus.com]

- 13. Physicochemical Properties of Zwitterionic Drugs in Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. academic.oup.com [academic.oup.com]

- 16. filab.fr [filab.fr]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

- 19. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 20. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

Introduction: The Criticality of Melting Point in Pharmaceutical Sciences

An In-depth Technical Guide to the Melting Point Determination of 2-Methyl-3-morpholinobenzoic Acid for Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical development, the melting point of an active pharmaceutical ingredient (API) is a fundamental physicochemical property that provides critical insights into its identity, purity, and stability.[1][2] For a novel compound such as this compound, the determination of a sharp and reproducible melting point is a primary step in its characterization.[2] This parameter serves as a crucial quality control benchmark throughout the drug development lifecycle, from early-stage discovery to final product formulation.[1][3] Impurities, for instance, typically lead to a depression and broadening of the melting range, making this a straightforward yet powerful indicator of sample purity.[2] Furthermore, the melting point is indispensable for detecting polymorphism, a phenomenon where a compound can exist in multiple crystalline forms with different physicochemical properties, which can have significant implications for a drug's bioavailability and stability.[1]

This guide provides a comprehensive overview of the principles and practical methodologies for the accurate determination of the melting point of this compound, tailored for professionals in research and drug development.

Physicochemical Properties and Synthesis Considerations

Molecular Structure:

This compound is a substituted benzoic acid derivative. Its molecular structure, featuring a carboxylic acid group, a methyl group, and a morpholino substituent on the benzene ring, dictates its intermolecular forces and, consequently, its melting behavior. The presence of the carboxylic acid group allows for strong hydrogen bonding, which is expected to result in a relatively high melting point.

Synthesis and Purification:

Following synthesis, rigorous purification is essential. Techniques such as recrystallization from an appropriate solvent system, followed by vacuum drying to remove residual solvents, are critical to obtaining a crystalline solid suitable for melting point analysis. The purity of the synthesized compound should be verified by orthogonal analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, prior to melting point determination.

Experimental Protocol: Capillary Melting Point Determination

The capillary method is a widely accepted and pharmacopeia-compliant technique for determining the melting point of crystalline solids.[4][5]

Instrumentation and Calibration:

A modern, automated melting point apparatus is recommended for enhanced accuracy and reproducibility.[5] These instruments typically feature a heating block, a high-resolution camera for observation, and digital temperature control.[3][5]

Calibration: Regular calibration of the instrument is crucial for ensuring the accuracy of the temperature readings.[4] This is performed using certified reference standards with known melting points that bracket the expected melting range of the sample.[4]

Step-by-Step Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered. This can be achieved by grinding the crystalline material with a mortar and pestle.

-

Carefully pack the powdered sample into a capillary tube to a height of 2-3 mm.[5] Tightly pack the sample by tapping the bottom of the tube on a hard surface.[4]

-

-

Instrument Setup:

-

Melting Point Determination:

-

Place the capillary tube containing the sample into the heating block.

-

Initiate the heating program.

-

Observe the sample closely as the temperature rises.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (the clear point).[4] The range between these two temperatures is the melting range.

-

Advanced Characterization: Differential Scanning Calorimetry (DSC)

For a more in-depth thermal analysis, Differential Scanning Calorimetry (DSC) is a powerful complementary technique. DSC measures the difference in heat flow between the sample and a reference as a function of temperature. This method not only provides a precise melting point (typically taken as the onset of the melting endotherm) but also quantifies the enthalpy of fusion, which is the energy required to melt the solid. Furthermore, DSC is highly sensitive for detecting polymorphic transitions, which may appear as separate thermal events before the final melting.

Data Presentation and Interpretation

The results of the melting point determination should be presented clearly and concisely.

| Parameter | Result |

| Melting Range | Tonset - Tclear (°C) |

| Apparatus | [Instrument Model] |

| Heating Rate | [e.g., 1 °C/min] |

| Observations | [e.g., Color change, decomposition] |

A sharp melting range (typically less than 2°C) is indicative of a highly pure compound. A broad melting range suggests the presence of impurities or that the substance may be a mixture of isomers or polymorphs.

Workflow for Melting Point Determination of a Novel Compound

Caption: Workflow for determining the melting point of a new chemical entity.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Broad Melting Range | Impurities, insufficient drying, sample not finely powdered, too rapid heating. | Repurify the sample, ensure the sample is thoroughly dried, grind the sample to a fine powder, use a slower heating rate (e.g., 1 °C/min). |

| Decomposition Observed | The compound may decompose at or near its melting point. | Note the decomposition temperature. Consider using a faster heating rate for a preliminary determination. Use a sealed capillary tube if the sample is sensitive to air or moisture. |